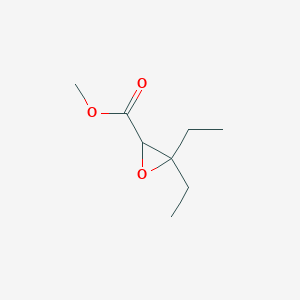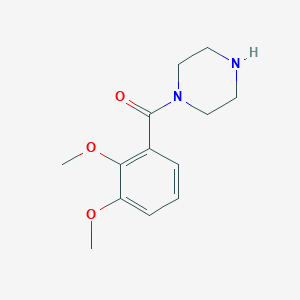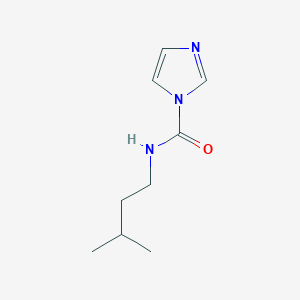
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a propylsulfanyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Propylsulfanyl Group: This step may involve nucleophilic substitution reactions where a propylsulfanyl group is introduced to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified sulfanyl derivatives.
Substitution Products: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: The compound’s stereochemistry makes it useful for studying stereochemical effects in reactions.
Biology and Medicine
Pharmacological Research: Potential use in the development of new drugs due to its unique structure.
Biochemical Studies: Used to study the interactions of sulfanyl and hydroxyl groups in biological systems.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfanyl and hydroxyl groups could play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
(1S,3s)-3-(ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group.
Uniqueness
Larger Alkyl Group: The propylsulfanyl group provides different steric and electronic properties compared to methyl or ethyl analogs.
Potential for Unique Interactions: The larger alkyl group might result in unique interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
3-propylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
DTRBHFLOKBXNOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


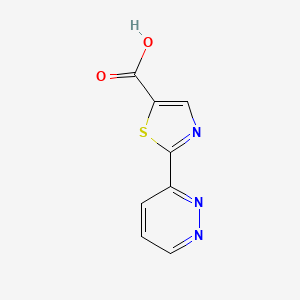
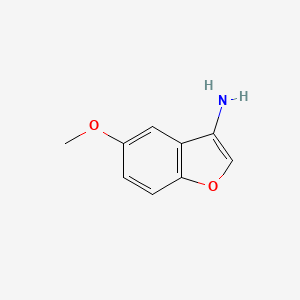
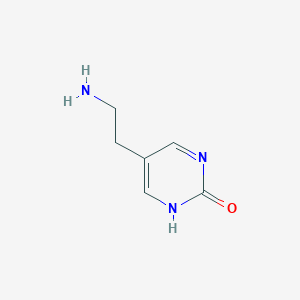
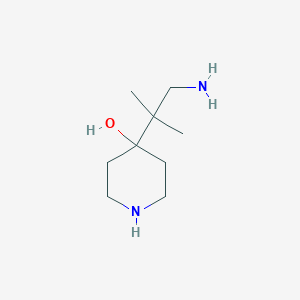


![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
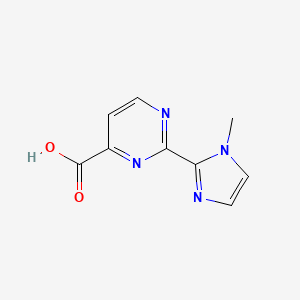
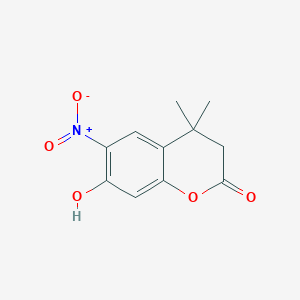
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
